![molecular formula C18H19N3O2S B6085421 2-[(2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-3-yl)thio]-N-(4-pyridinylmethyl)acetamide](/img/structure/B6085421.png)
2-[(2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-3-yl)thio]-N-(4-pyridinylmethyl)acetamide
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Overview
Description
2-[(2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-3-yl)thio]-N-(4-pyridinylmethyl)acetamide is a useful research compound. Its molecular formula is C18H19N3O2S and its molecular weight is 341.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[(2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-3-yl)thio]-N-(4-pyridinylmethyl)acetamide is 341.11979803 g/mol and the complexity rating of the compound is 440. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-[(2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-3-yl)thio]-N-(4-pyridinylmethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-3-yl)thio]-N-(4-pyridinylmethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of the compound “2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-(pyridin-4-ylmethyl)acetamide”, also known as “2-[(2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-3-yl)thio]-N-(4-pyridinylmethyl)acetamide”.
Pharmacological Research
This compound is of significant interest in pharmacological research due to its potential therapeutic properties. Benzazepine derivatives, including this compound, have shown promise in treating various conditions such as cardiovascular diseases, rheumatoid arthritis, and diabetic retinopathy . The unique structure of this compound allows it to interact with multiple biological targets, making it a versatile candidate for drug development.
Neuroprotective Agents
Research has indicated that benzazepine derivatives can act as neuroprotective agents. This compound, with its specific structural features, may help in protecting neurons from damage caused by oxidative stress or neurodegenerative diseases . Studies are ongoing to explore its efficacy in conditions like Alzheimer’s and Parkinson’s diseases.
Antibacterial Activity
The compound has demonstrated potential antibacterial properties. Benzazepine derivatives have been found to inhibit the growth of various bacterial strains, making them useful in developing new antibiotics . This compound’s ability to disrupt bacterial cell walls or inhibit essential bacterial enzymes is a key area of investigation.
Sodium Channel Blockers
In the field of ion channel research, this compound is being studied for its ability to block sodium channels. Sodium channel blockers are crucial in the treatment of conditions like epilepsy and certain types of pain . The compound’s effectiveness in modulating sodium channels could lead to new therapeutic options for these conditions.
Inhibitors of Squalene Synthase
This compound is also being explored as an inhibitor of squalene synthase, an enzyme involved in cholesterol biosynthesis . Inhibiting this enzyme can help manage hyperlipidemia and related cardiovascular diseases. The compound’s potential to lower cholesterol levels is a significant area of research.
Treatment of Hyponatremia
Benzazepine derivatives, including this compound, have been used in the treatment of hyponatremia, a condition characterized by low sodium levels in the blood . The compound’s ability to regulate sodium and water balance in the body makes it a valuable therapeutic agent for this condition.
Anti-inflammatory Properties
The compound is being investigated for its anti-inflammatory properties. Inflammation is a common underlying factor in many chronic diseases, and compounds that can reduce inflammation are highly sought after . This compound’s potential to inhibit inflammatory pathways is a promising area of research.
Osteoporosis Treatment
Research has shown that benzazepine derivatives can be effective in treating osteoporosis by promoting bone formation and reducing bone resorption . This compound’s ability to influence bone metabolism makes it a potential candidate for developing new treatments for osteoporosis.
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. Benzazepine derivatives, which are structurally similar to this compound, have been known to exhibit a wide range of biological activities . They have been found promising for the treatment of cardiovascular diseases, rheumatoid arthritis, diabetic retinopathy, osteoporosis, and acute renal failure .
Mode of Action
Benzazepine derivatives have been found to exhibit antibacterial activity, act as sodium channel blockers, and inhibit squalene synthase, which makes them safe and effective in the treatment of hyperlipidemia .
Biochemical Pathways
The benzazepine derivatives have been found to interact with various biochemical pathways related to cardiovascular diseases, rheumatoid arthritis, diabetic retinopathy, osteoporosis, and acute renal failure .
Result of Action
Benzazepine derivatives have been found to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
properties
IUPAC Name |
2-[(2-oxo-1,3,4,5-tetrahydro-1-benzazepin-3-yl)sulfanyl]-N-(pyridin-4-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c22-17(20-11-13-7-9-19-10-8-13)12-24-16-6-5-14-3-1-2-4-15(14)21-18(16)23/h1-4,7-10,16H,5-6,11-12H2,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASOYHZCZNYRRNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2NC(=O)C1SCC(=O)NCC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-(pyridin-4-ylmethyl)acetamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.